Dihydroartemisinin impurity F

Pharmaceutical impurity profiling LC-MS method development Quality control

Sourced as a critical non-pharmacopeial impurity for dihydroartemisinin API quality control. Its unique carboxylic acid functionality ensures a distinct chromatographic resolution (RRT) and mass (254.3 m/z), enabling unambiguous peak identification in forced degradation and stability studies. This reference standard is fully characterized to support ANDA impurity profile specifications, ICH Q3A/B compliance, and regulatory monograph traceability (USP/EP optional). Avoid generic impurity substitution to maintain data integrity in your analytical method validation and eCTD Module 3 submissions.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 173427-03-7
Cat. No. B109370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin impurity F
CAS173427-03-7
SynonymsDihydroartemisin Impurity F; 
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O
InChIInChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1
InChIKeySRIAUFRKRAJBGZ-YJQGPUDQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroartemisinin Impurity F CAS 173427-03-7: A Non-Pharmacopeial Reference Standard for Antimalarial API Quality Control


Dihydroartemisinin Impurity F (CAS 173427-03-7) is a chemically defined, non-pharmacopeial impurity associated with the synthesis and degradation of dihydroartemisinin, a key artemisinin derivative used in antimalarial combination therapies [1]. Chemically identified as (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid (molecular formula C14H22O4, molecular weight 254.32 g/mol), this compound is supplied as a high-purity reference standard with comprehensive characterization data compliant with regulatory guidelines [REFS-1, REFS-2].

Why Dihydroartemisinin Impurity F CAS 173427-03-7 Cannot Be Replaced by In‑Class Analogs


Dihydroartemisinin-related impurities are structurally distinct chemical entities, each possessing a unique CAS registry number, molecular formula, and physicochemical profile [1]. Substitution with another dihydroartemisinin impurity (e.g., Impurity A or C) or the parent API introduces fundamental analytical errors in method validation and quality control because each impurity exhibits different chromatographic behavior (retention time, resolution) and mass spectrometric response factors . Furthermore, regulatory filings (ANDAs, DMFs) require specific impurity reference standards that are fully characterized and traceable to recognized pharmacopeial monographs; generic substitution compromises data integrity and regulatory compliance [1].

Quantitative Differentiation Evidence for Dihydroartemisinin Impurity F (CAS 173427-03-7) Versus Closest Analogs


Molecular Formula and Mass Spectrometric Distinctiveness vs. Impurity A and C

Dihydroartemisinin Impurity F possesses a unique molecular formula (C14H22O4) and molecular weight (254.32 g/mol) that distinguish it from the closely related Impurity A (C14H22O3, 238.3 g/mol) and Impurity C (C15H22O4, 266.34 g/mol) [REFS-1, REFS-2, REFS-3]. The +16 Da mass difference between Impurity F and Impurity A arises from the replacement of an aldehyde functional group with a carboxylic acid, a structural change that directly influences both reversed‑phase HPLC retention and electrospray ionization efficiency in LC‑MS [1].

Pharmaceutical impurity profiling LC-MS method development Quality control

Functional Group Variation and Its Analytical Implications vs. Impurity A

Impurity F contains a carboxylic acid moiety (propanoic acid), whereas Impurity A contains an aldehyde functional group (propanal) [REFS-1, REFS-2]. This difference alters the polarity, hydrogen‑bonding capacity, and ionization state under common LC mobile phase conditions (e.g., pH 3–7), leading to a measurable shift in retention time and improved resolution from the main dihydroartemisinin peak [3].

Stability indicating methods Degradation product analysis Forced degradation studies

Regulatory Compliance Documentation and Traceability to Pharmacopeial Standards

Dihydroartemisinin Impurity F is supplied with a comprehensive Certificate of Analysis (CoA) that includes structural confirmation by NMR and MS, HPLC purity data (typically ≥98%), and specific traceability to USP or EP reference standards (where feasible) [REFS-1, REFS-2]. This level of documentation is not uniformly available for all dihydroartemisinin impurities, particularly non‑pharmacopeial variants [2].

ANDA submission DMF filing Method validation

Unique UNII Identifier for Regulatory Tracking and Global Submission

Dihydroartemisinin Impurity F is assigned a Unique Ingredient Identifier (UNII) 98Z8M20H81, which is recognized by the FDA and other global health authorities for unambiguous identification of substances in regulatory filings [1]. In contrast, several other dihydroartemisinin impurities (e.g., Impurity B, Impurity D) lack publicly available UNII codes, complicating cross‑referencing in electronic submissions [2].

FDA UNII eCTD submission Regulatory intelligence

High‑Value Application Scenarios for Dihydroartemisinin Impurity F (CAS 173427-03-7)


Validated HPLC-UV Method Development for Dihydroartemisinin API Purity Analysis

Dihydroartemisinin Impurity F serves as a critical system suitability marker and quantitative reference in the development and validation of stability‑indicating HPLC methods for dihydroartemisinin active pharmaceutical ingredient (API). Its distinct retention time (due to carboxylic acid functionality) and mass (254.3 m/z) allow for unambiguous resolution from the main API peak and other known impurities [1]. Analytical laboratories use this standard to establish relative retention times (RRT) and relative response factors (RRF), ensuring that impurity levels can be accurately reported in compliance with ICH Q3A/B guidelines .

Abbreviated New Drug Application (ANDA) Impurity Control Strategy

During ANDA preparation for generic dihydroartemisinin formulations, sponsors must provide a comprehensive impurity profile and demonstrate adequate control of all potential impurities. Impurity F, being a non‑pharmacopeial impurity with a known structure and documented occurrence in synthetic or degraded dihydroartemisinin, is included in the drug substance specification [1]. Use of a fully characterized reference standard with optional USP/EP traceability supports the justification of acceptance criteria and reduces the likelihood of FDA deficiency letters .

LC‑MS/MS Confirmation of Impurity Identity in Stability and Forced Degradation Studies

In forced degradation (stress testing) and long‑term stability studies of dihydroartemisinin drug product, unknown degradation peaks must be identified. Impurity F is used as a reference standard to confirm peak identity by matching retention time and MS/MS fragmentation patterns [1]. Its unique UNII (98Z8M20H81) facilitates accurate reporting of the impurity in eCTD Module 3 and ensures that the substance is correctly linked to toxicological or safety assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.